molecular formula C15H16FN3O3 B2580962 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034310-21-7

3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2580962
CAS No.: 2034310-21-7
M. Wt: 305.309
InChI Key: ZFLNJNPHZCWOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound with significant potential in various fields of research. Its molecular formula is C21H20FN3O4, and it has a molecular weight of 397.406 g/mol. This compound is known for its unique structure, which includes a fluorophenyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety.

Preparation Methods

The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves several steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the fluorophenyl group and the azetidine ring . The reaction typically requires a palladium catalyst and a boron reagent under mild conditions. The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring.

Chemical Reactions Analysis

3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain receptors or enzymes, while the azetidine and imidazolidine rings provide stability and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl derivatives and azetidine-containing molecules. Compared to these compounds, 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds are:

  • 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
  • This compound

Properties

IUPAC Name

3-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNJNPHZCWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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